1,1-Dimethyl-4-acetylpiperazinium
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Overview
Description
1-(4,4-dimethyl-1-piperazin-4-iumyl)ethanone is a N-methylpiperazine.
Scientific Research Applications
1. Role as a Selective Ganglionic Stimulant
1,1-Dimethyl-4-phenylpiperazinium (DMPP), a related compound to 1,1-Dimethyl-4-acetylpiperazinium, serves as a selective ganglionic stimulant. It's used in research to stimulate nicotinic acetylcholine receptors in sympathetic and parasympathetic ganglia, as well as adrenal medulla chromaffin cells, without significantly affecting muscle nicotinic acetylcholine receptors (Hancock, 2008).
2. As a Potent Agonist in Nicotinic Receptors
The compound has been identified as a potent nicotinic agonist. Its structure, involving a cyclic formation and a conjugated carbonyl bond, contributes to its high potency and rigidity. Comparative studies with similar compounds have aided in understanding the structural requirements for potent agonists at nicotinic receptors (Spivak et al., 1986).
3. Insights from Molecular Dynamics Simulations
Molecular dynamics simulations of this compound iodide have revealed significant dynamics in the molecule’s structure, particularly in the acetyl portion. These studies provide insights into the structural and dynamical differences of nicotinic cholinergic agonists, contributing to a better understanding of their potency and action mechanism (McGroddy et al., 1994).
4. Investigation of Oxidizing and Reducing Analogs
Research has been conducted on the synthesis and pharmacological characterization of oxidizing and reducing analogs of this compound. These studies explore the interaction of these compounds with nicotinic receptors and their physiological effects, contributing to the understanding of receptor functions and mechanisms (Xie et al., 1992).
5. Relation to Airway Inflammation and Resistance
Nicotinic agonists like 1,1-dimethyl-4-phenylpiperazinium have been studied for their anti-inflammatory properties and effects on airway smooth muscle relaxation. Such research is vital in understanding the potential therapeutic applications of these compounds in respiratory conditions like asthma (Blanchet et al., 2005).
6. Carcinogenic Potential of Derivatives
Research into derivatives of 1-nitroso-3,5-dimethylpiperazine, related to this compound, has revealed their potential as carcinogens. This highlights the importance of understanding the broader implications and potential risks associated with these compounds (Singer et al., 1981).
Properties
CAS No. |
61167-35-9 |
---|---|
Molecular Formula |
C8H17N2O+ |
Molecular Weight |
157.23 g/mol |
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone |
InChI |
InChI=1S/C8H17N2O/c1-8(11)9-4-6-10(2,3)7-5-9/h4-7H2,1-3H3/q+1 |
InChI Key |
MSBLMBWXUVQCDY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
61167-35-9 | |
Related CAS |
75667-84-4 (iodide) |
Synonyms |
1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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